Wortmannin

Description

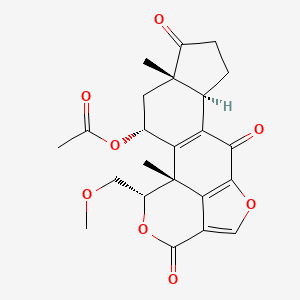

Structure

3D Structure

Properties

IUPAC Name |

[(1R,3R,5S,9R,18S)-18-(methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-13,15H,5-7,9H2,1-4H3/t12-,13+,15+,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLHCMPXEPAAMD-QAIWCSMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@]2([C@@H](CCC2=O)C3=C1[C@]4([C@H](OC(=O)C5=COC(=C54)C3=O)COC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040642 | |

| Record name | Wortmannin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19545-26-7 | |

| Record name | Wortmannin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19545-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Wortmannin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019545267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Wortmannin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08059 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Wortmannin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WORTMANNIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVA4O219QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Fungal Origin of Wortmannin: A Technical Guide for Researchers

An In-depth Examination of the Discovery, Biosynthesis, and Experimental Analysis of a Potent PI3K Inhibitor

For researchers, scientists, and drug development professionals, Wortmannin stands as a pivotal molecule in the study of cell signaling. This potent, irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks) has unlocked critical insights into cellular growth, proliferation, and metabolism. This technical guide delves into the fungal origins of this compound, its intricate biosynthesis, and the experimental methodologies central to its study.

Discovery and Fungal Producers

This compound is a steroid metabolite first isolated from the fungus Penicillium wortmannii.[1] Subsequent research has identified Talaromyces wortmannii and Penicillium funiculosum as additional fungal sources.[2][3][4] Initially noted for its anti-inflammatory properties, its profound impact on cell biology was truly realized with the discovery of its potent and specific inhibition of PI3K.[5]

The producing organisms are typically cultured in controlled fermentation conditions to optimize the yield of this compound. While specific parameters can vary between strains and research goals, typical fermentation conditions are summarized in the table below.

| Parameter | Typical Range | Notes |

| Temperature | 24-28 °C | Optimal growth and metabolite production. |

| pH | 4.5 - 6.0 | Maintained through buffering agents in the media. |

| Aeration | Shaking (200-250 rpm) or sparging | Essential for aerobic fungal growth. |

| Culture Medium | Potato Dextrose Broth (PDB), Czapek-Dox Broth | Rich in carbohydrates and nitrogen sources. |

| Incubation Time | 7 - 14 days | Varies depending on the fungal strain and culture conditions. |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process, originating from the triterpenoid pathway. While the complete enzymatic cascade for this compound is still under full elucidation, studies on the closely related furanosteroid, demethoxyviridin, have revealed a conserved pathway involving a series of cytochrome P450 monooxygenases and other enzymes. The biosynthesis is understood to proceed from acetate units via the mevalonate pathway to form triterpenoid precursors.

The following diagram illustrates the proposed biosynthetic pathway leading to this compound, highlighting the key enzymatic steps.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The study of this compound involves a range of experimental techniques, from its isolation and purification to the characterization of its biological activity.

Isolation and Purification of this compound

The following workflow outlines the general procedure for extracting and purifying this compound from fungal cultures.

Caption: Experimental workflow for this compound purification.

A detailed protocol for the High-Performance Liquid Chromatography (HPLC) purification step is as follows:

Protocol: HPLC Purification of this compound

-

Column: Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Solvent B: Acetonitrile with 0.1% TFA.

-

-

Gradient: A linear gradient from 30% B to 100% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Sample Preparation: The crude extract from column chromatography is dissolved in a minimal amount of the mobile phase (e.g., 50% acetonitrile/water) and filtered through a 0.22 µm syringe filter before injection.

-

Fraction Collection: Fractions are collected based on the elution profile, and those corresponding to the this compound peak are pooled.

-

Purity Analysis: The purity of the collected fractions is confirmed by analytical HPLC and mass spectrometry.

PI3K Inhibition Assay

The inhibitory activity of this compound on PI3K is a cornerstone of its biological characterization. An in vitro kinase assay is commonly employed for this purpose.

Protocol: In Vitro PI3K Inhibition Assay

-

Reaction Buffer: Prepare a kinase reaction buffer typically containing HEPES, MgCl₂, BSA, and ATP.

-

Enzyme and Substrate: Use a purified recombinant PI3K enzyme and its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).

-

Inhibitor Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

Assay Procedure: a. In a microplate, add the reaction buffer, PI3K enzyme, and the this compound dilutions (or vehicle control). b. Pre-incubate for 10-15 minutes at room temperature. c. Initiate the reaction by adding the lipid substrate (PIP2) and radiolabeled [γ-³²P]ATP. d. Incubate for a defined period (e.g., 30 minutes) at 30°C. e. Stop the reaction by adding an acidic solution (e.g., HCl).

-

Product Detection: The radiolabeled product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is extracted and separated by thin-layer chromatography (TLC). The amount of radioactivity incorporated into PIP3 is quantified using a phosphorimager.

-

Data Analysis: The percentage of PI3K inhibition is calculated for each this compound concentration relative to the vehicle control. The IC₅₀ value is then determined by non-linear regression analysis.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

This compound exerts its biological effects primarily through the irreversible inhibition of the PI3K/Akt signaling pathway. This pathway is a central regulator of cell survival, growth, and proliferation.

The following diagram illustrates the PI3K/Akt signaling pathway and the point of inhibition by this compound.

Caption: The PI3K/Akt signaling pathway and its inhibition by this compound.

Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, PI3K phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the regulation of various cellular processes. This compound covalently binds to the catalytic subunit of PI3K, thereby blocking the production of PIP3 and effectively shutting down this critical signaling cascade.

Conclusion

This compound, a metabolite of fungal origin, has proven to be an indispensable tool in cell biology and drug discovery. Its specific and potent inhibition of the PI3K/Akt pathway has allowed for the detailed dissection of this crucial signaling network. A thorough understanding of its fungal origins, biosynthesis, and the experimental methodologies used for its study is essential for researchers aiming to leverage this powerful molecule in their investigations of cellular function and disease.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Wortmannin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wortmannin is a potent and well-characterized fungal steroid metabolite originally isolated from Penicillium funiculosum and Talaromyces wortmannii.[1] It is widely utilized in cell biology and cancer research as a selective, irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and the experimental methodologies used to characterize it.

Chemical Structure and Identifiers

This compound possesses a complex pentacyclic steroid structure. Its systematic IUPAC name is [(1R,3R,5S,9R,18S)-18-(methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate.

Chemical Identifiers:

-

Molecular Formula: C23H24O8[3]

-

CAS Number: 19545-26-7

-

SMILES: CC(=O)O[C@@H]1C[C@]2(--INVALID-LINK--C3=C1[C@]4(--INVALID-LINK--COC)C)C

-

InChI: InChI=1S/C23H24O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-13,15H,5-7,9H2,1-4H3/t12-,13+,15+,22-,23-/m0/s1

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 428.43 g/mol | |

| Melting Point | 238-242 °C | |

| Appearance | White to off-white crystalline solid | |

| Solubility | DMSO: ≥ 50 mg/mL | |

| DMF: 10 mg/mL | ||

| Ethanol: 0.1 mg/mL | ||

| Water: Insoluble | ||

| Methanol: 5 mg/mL | ||

| Ethyl Acetate: 10 mg/mL | ||

| Stability | Stable for ≥ 4 years at -20°C as a solid. Stock solutions in DMSO are stable for up to 2 months at -20°C. Unstable in aqueous solutions. | |

| Storage | Store at -20°C, desiccated and protected from light. |

Biological Activity and Mechanism of Action

This compound is a potent, cell-permeable, and irreversible inhibitor of PI3K enzymes. It covalently binds to the p110 catalytic subunit of PI3K, leading to the inhibition of its kinase activity. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.

The inhibitory concentration (IC50) of this compound for PI3K is in the low nanomolar range, making it a highly potent inhibitor. While it is a broad-spectrum PI3K inhibitor, it also exhibits inhibitory activity against other related kinases at higher concentrations, including mTOR, DNA-PKcs, and myosin light chain kinase (MLCK).

Inhibitory Activity (IC50 Values):

| Target | IC50 | Reference |

| PI3K | ~3 nM | |

| Polo-like kinase 1 (Plk1) | 5.8 nM | |

| DNA-PK | 16 nM | |

| Polo-like kinase 3 (Plk3) | 48 nM | |

| ATM | 150 nM | |

| Myosin Light Chain Kinase (MLCK) | 1.9 µM |

Signaling Pathway

The PI3K/AKT/mTOR pathway is a central signaling cascade that is frequently dysregulated in cancer. This compound's inhibition of PI3K effectively blocks the downstream signaling of this pathway.

Experimental Protocols

Determination of IC50 using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.

Materials:

-

Adherent cancer cell line

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes at a low speed.

-

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value from the dose-response curve.

Western Blot Analysis of PI3K Pathway Inhibition

This protocol describes the analysis of the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following this compound treatment.

Materials:

-

Cancer cell line

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K, anti-total-S6K)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound on a cancer cell line.

Conclusion

This compound remains an invaluable tool for researchers studying PI3K signaling and its role in various cellular processes and diseases, particularly cancer. Its well-defined chemical structure, potent and specific inhibitory activity, and the wealth of available experimental data make it a cornerstone compound in the field of signal transduction research. This guide provides a foundational understanding of this compound's key characteristics and the methodologies employed to investigate its biological effects.

References

- 1. This compound exhibits anticancer activity in oral cancer cell line by targeting PI3K, AKT and mTOR pathway [ajp.mums.ac.ir]

- 2. This compound Inhibits Cell Growth and Induces Apoptosis in Colorectal Cancer Cells by Suppressing the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajp.mums.ac.ir [ajp.mums.ac.ir]

Wortmannin as a PI3K Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Wortmannin, a fungal steroid metabolite, is a cornerstone tool in cell biology and a foundational molecule in the development of phosphoinositide 3-kinase (PI3K) inhibitors. Its high potency and irreversible, covalent mechanism of action provide a powerful means to interrogate the intricate roles of the PI3K signaling pathway in cellular processes ranging from proliferation and survival to metabolism. This technical guide offers an in-depth exploration of this compound's mechanism as a PI3K inhibitor, providing quantitative data, detailed experimental protocols, and visual representations of the key pathways and mechanisms involved.

The PI3K Signaling Pathway: A Central Regulator of Cellular Function

The PI3K signaling pathway is a critical intracellular cascade that translates extracellular signals into a wide array of cellular responses. Central to this pathway are the PI3K enzymes, which are lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides. The canonical pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of Class I PI3Ks at the plasma membrane.

Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). The recruitment of Akt to the membrane facilitates its phosphorylation and activation by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2). Once activated, Akt phosphorylates a multitude of downstream substrates, orchestrating a diverse range of cellular processes including cell growth, proliferation, survival, and glucose metabolism. The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancer.[1]

Mechanism of Action of this compound

This compound is a potent and irreversible inhibitor of PI3K.[2][3] Its mechanism of action is characterized by the formation of a covalent bond with a specific lysine residue within the ATP-binding pocket of the PI3K catalytic subunit.[4][5]

Covalent and Irreversible Inhibition

This compound's furan ring is highly electrophilic and susceptible to nucleophilic attack. Within the ATP-binding site of the PI3K catalytic subunit (p110), the ε-amino group of a conserved lysine residue (Lys-802 in p110α) acts as the nucleophile. This results in the formation of a stable, covalent adduct, leading to the irreversible inactivation of the enzyme. This covalent modification physically obstructs the binding of ATP, thereby preventing the phosphotransferase activity of the kinase.

Binding Site and Structural Insights

X-ray crystallography studies have revealed that this compound binds within the ATP-binding pocket of the PI3Kγ catalytic subunit. The inhibitor fits snugly into the active site, inducing a conformational change in the catalytic domain. This tight fit and covalent interaction are responsible for its high potency.

Quantitative Analysis of this compound's Inhibitory Activity

This compound is a pan-PI3K inhibitor, demonstrating potent activity against Class I, II, and III PI3K isoforms. Its inhibitory concentration (IC50) is in the low nanomolar range, making it significantly more potent than other widely used PI3K inhibitors like LY294002. At higher concentrations, this compound can also inhibit other PI3K-related kinases, such as mTOR and DNA-PK.

| Target | IC50 Value (nM) | Notes |

| PI3K (general) | ~3 - 5 | Potent, pan-PI3K inhibitor. |

| p110α | ~5 | High potency against the p110α isoform. |

| p110β | ~5 | Similar high potency against the p110β isoform. |

| p110γ | ~5 | Potently inhibits the p110γ isoform. |

| p110δ | ~5 | Also shows strong inhibition of the p110δ isoform. |

| DNA-PK | 16 | Off-target inhibition at higher concentrations. |

| mTOR | ~150 | Off-target inhibition at higher concentrations. |

| ATM | 150 | Off-target inhibition at higher concentrations. |

| PLK1 | 24 | Inhibition of Polo-like kinase 1. |

| PLK3 | 49 | Inhibition of Polo-like kinase 3. |

Experimental Protocols for Studying this compound's Activity

A variety of experimental techniques are employed to characterize the inhibitory effects of this compound on PI3K. Below are detailed methodologies for key assays.

In Vitro PI3K Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of PI3K by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).

Objective: To determine the IC50 of this compound for PI3K.

Materials:

-

Purified PI3K enzyme

-

This compound

-

Phosphatidylinositol-4,5-bisphosphate (PIP2) liposomes

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Stop solution (e.g., 1 M HCl)

-

Thin Layer Chromatography (TLC) plates

-

TLC developing solvent (e.g., chloroform:methanol:water:ammonia)

-

Phosphorimager

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, combine the purified PI3K enzyme with the kinase buffer.

-

Add the desired concentration of this compound or DMSO (vehicle control) to the enzyme mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding PIP2 liposomes and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Terminate the reaction by adding the stop solution.

-

Extract the lipids using a chloroform/methanol extraction procedure.

-

Spot the lipid extract onto a TLC plate and develop the chromatogram using the appropriate solvent system to separate PIP2 from the product, PIP3.

-

Dry the TLC plate and expose it to a phosphor screen.

-

Quantify the radiolabeled PIP3 spots using a phosphorimager.

-

Calculate the percentage of PI3K inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Akt Phosphorylation

This immunoassay assesses the inhibition of PI3K signaling in a cellular context by measuring the phosphorylation status of its key downstream effector, Akt.

Objective: To evaluate the effect of this compound on PI3K pathway activity in cells.

Materials:

-

Cell line of interest (e.g., a cancer cell line with a constitutively active PI3K pathway)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against phosphorylated Akt (Ser473 and/or Thr308) and total Akt

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE and Western blotting equipment

Protocol:

-

Seed cells in a culture plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

Mass Spectrometry for Adduct Identification

Mass spectrometry is a powerful technique to confirm the covalent modification of PI3K by this compound and to identify the specific site of adduction.

General Workflow:

-

Incubation: Incubate purified PI3K with an excess of this compound.

-

Digestion: Digest the this compound-treated PI3K with a protease (e.g., trypsin) to generate smaller peptides.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).

-

Data Analysis: Search the MS/MS data against the PI3K protein sequence, including a modification corresponding to the mass of this compound on lysine residues. The identification of a peptide with this specific mass shift confirms the covalent adduction and pinpoints the modified lysine residue.

X-ray Crystallography for Structural Analysis

X-ray crystallography provides high-resolution structural information on how this compound binds to the PI3K active site.

General Workflow:

-

Protein Expression and Purification: Express and purify a large quantity of the PI3K catalytic subunit.

-

Co-crystallization: Incubate the purified PI3K with this compound and screen for crystallization conditions.

-

Data Collection: Expose the resulting co-crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination: Process the diffraction data to determine the electron density map and build a 3D model of the PI3K-Wortmannin complex. This model reveals the precise atomic interactions between the inhibitor and the enzyme.

Conclusion

This compound remains an indispensable tool for researchers investigating the PI3K signaling pathway. Its well-characterized mechanism of irreversible, covalent inhibition, coupled with its high potency, allows for the definitive interrogation of PI3K-dependent cellular processes. While its pan-inhibitory nature and off-target effects at higher concentrations necessitate careful experimental design and interpretation, a thorough understanding of its mechanism of action, as detailed in this guide, empowers researchers to effectively utilize this compound in their studies and provides a valuable reference for the development of next-generation, isoform-specific PI3K inhibitors.

References

- 1. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Video: Protein Crystallization for X-ray Crystallography [jove.com]

- 3. Studies on the mechanism of phosphatidylinositol 3-kinase inhibition by this compound and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

Wortmannin: A Technical Guide to its Specificity as a PI3K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wortmannin, a fungal steroid metabolite, is a widely utilized tool in cell biology and cancer research as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks). This technical guide provides an in-depth analysis of this compound's specificity, mechanism of action, and off-target effects. Characterized as a non-specific, covalent inhibitor, this compound demonstrates high potency towards all classes of PI3Ks. However, its utility as a specific probe is limited by its activity against other structurally related kinases, including the mammalian target of rapamycin (mTOR), DNA-dependent protein kinase (DNA-PK), and ataxia-telangiectasia mutated (ATM). This guide consolidates quantitative data on its inhibitory activity, details key experimental protocols for its characterization, and provides visual representations of the signaling pathways it perturbs.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound was one of the first identified PI3K inhibitors and remains a valuable research tool due to its high potency.[1] This document serves as a comprehensive resource for understanding the nuances of this compound's inhibitory profile, enabling researchers to design and interpret experiments with greater precision.

Mechanism of Action

This compound acts as an irreversible, covalent inhibitor of PI3K.[2][3] Its mechanism involves the electrophilic C21 position of the furan ring, which undergoes a nucleophilic attack by a conserved lysine residue (Lys-802 in p110α) within the ATP-binding pocket of the kinase domain.[4] This covalent modification permanently inactivates the enzyme. Due to its irreversible nature, the inhibitory effects of this compound can persist even after its removal from the extracellular environment, although its intracellular half-life is relatively short (around 10 minutes).[1]

Data Presentation: Inhibitory Profile of this compound

The following tables summarize the quantitative data on this compound's inhibitory potency against various PI3K isoforms and other kinases. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: this compound IC50 Values for PI3K Isoforms

| PI3K Isoform | IC50 (nM) | Reference(s) |

| Pan-PI3K | ~1-5 | |

| Class I | Similar potency across isoforms | |

| Class II | Species-specific differences | |

| - Drosophila | 5 | |

| - Mouse | 50 | |

| - Human | 450 | |

| Class III | Similar potency to Class I |

Table 2: this compound IC50 Values for Off-Target Kinases

| Off-Target Kinase | IC50 (nM) | Reference(s) |

| mTOR (FRAP) | ~20-250 | |

| DNA-PKcs | 16 - 120 | |

| ATM | 150 | |

| ATR | Structurally related, also inhibited | |

| Polo-like kinase 1 (PLK1) | 24 | |

| Polo-like kinase 3 (PLK3) | 49 | |

| Myosin Light Chain Kinase (MLCK) | ~200 | |

| Mitogen-activated protein kinase (MAPK) | Inhibited at high concentrations | |

| Phosphatidylinositol 4-kinases (PI4K) | Inhibited at high concentrations |

Signaling Pathways and Experimental Workflows

The PI3K/Akt/mTOR Signaling Pathway

This compound's primary intracellular target is the PI3K/Akt/mTOR pathway. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and PDK1. Activated Akt then phosphorylates a multitude of substrates, leading to the regulation of cell survival, growth, and proliferation. One of the key downstream targets of Akt is the mTOR complex 1 (mTORC1), which controls protein synthesis.

Figure 1: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.

Experimental Workflow: In Vitro PI3K Kinase Assay

This workflow outlines the general steps for assessing the direct inhibitory effect of this compound on PI3K activity in a controlled, cell-free environment.

Figure 2: A generalized workflow for an in vitro PI3K kinase assay.

Experimental Protocols

In Vitro PI3K Kinase Assay (ELISA-based)

This protocol provides a method to determine the direct inhibitory effect of this compound on PI3K lipid kinase activity using a non-radioactive, ELISA-based detection method.

Materials:

-

Purified recombinant PI3K enzyme (e.g., p110α/p85α)

-

Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

-

This compound

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

PIP3 detection kit (containing PIP3-coated plates, biotinylated PIP3, HRP-conjugated streptavidin, and substrate)

-

Stop solution

-

Plate reader

Procedure:

-

Prepare this compound dilutions: Prepare a serial dilution of this compound in the kinase reaction buffer. Include a vehicle control (e.g., DMSO).

-

Enzyme and inhibitor pre-incubation: In the wells of a microplate, add the purified PI3K enzyme to the this compound dilutions. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction: Add the PIP2 substrate and ATP to each well to start the reaction. Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

-

Terminate the reaction: Stop the reaction by adding a stop solution (e.g., EDTA) as per the kit instructions.

-

PIP3 detection: a. Transfer the reaction mixtures to the PIP3-coated microplate. b. Add a biotinylated PIP3 competitor. c. Incubate to allow for competitive binding to the plate. d. Wash the plate to remove unbound reagents. e. Add HRP-conjugated streptavidin and incubate. f. Wash the plate again. g. Add the HRP substrate and incubate until color develops.

-

Data analysis: a. Stop the color development with a stop solution. b. Read the absorbance at the appropriate wavelength using a plate reader. c. The signal is inversely proportional to the amount of PIP3 produced. d. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. e. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay: Western Blot Analysis of Akt Phosphorylation

This protocol assesses the inhibition of PI3K activity in a cellular context by measuring the phosphorylation status of its downstream effector, Akt.

Materials:

-

Cell line of interest (e.g., a cancer cell line with an active PI3K pathway)

-

Cell culture medium and supplements

-

This compound

-

Growth factor or stimulus (if required to activate the PI3K pathway)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell culture and treatment: a. Seed cells in culture plates and allow them to adhere and grow to the desired confluency. b. Serum-starve the cells for several hours to reduce basal PI3K activity, if necessary. c. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Include a vehicle control. d. Stimulate the cells with a growth factor (e.g., insulin or EGF) for a short period (e.g., 10-30 minutes) to activate the PI3K pathway.

-

Cell lysis and protein quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells on ice with lysis buffer. c. Scrape the cells and collect the lysate. d. Clarify the lysate by centrifugation. e. Determine the protein concentration of each lysate using a BCA assay.

-

Western blotting: a. Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding loading buffer and boiling. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C. f. Wash the membrane with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane with TBST.

-

Detection and analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading. d. Quantify the band intensities for phospho-Akt and total Akt. e. Calculate the ratio of phospho-Akt to total Akt for each treatment condition. A decrease in this ratio indicates inhibition of the PI3K pathway.

Conclusion

This compound is a potent, irreversible inhibitor of PI3K that has been instrumental in elucidating the roles of this critical signaling pathway. However, its designation as a "specific" PI3K inhibitor is a misnomer. At concentrations commonly used in cell-based assays, this compound can inhibit several other structurally related kinases, which can lead to confounding off-target effects. Therefore, researchers must exercise caution when interpreting data obtained using this compound alone. The use of more specific, isoform-selective PI3K inhibitors in parallel with this compound is highly recommended to validate findings and dissect the precise roles of different PI3K isoforms. This technical guide provides the necessary data and protocols to aid in the informed use of this compound as a powerful, albeit non-specific, tool in the study of PI3K signaling.

References

Wortmannin's Effect on the PI3K/Akt/mTOR Signaling Pathway: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of wortmannin, a fungal metabolite widely utilized as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. We delve into its mechanism of action, present quantitative data on its inhibitory effects, detail common experimental protocols for its study, and provide visual diagrams of the signaling cascade and associated workflows. This document serves as an in-depth resource for researchers investigating cellular signaling and developing therapeutics targeting this critical pathway.

Introduction to this compound and the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a pivotal intracellular signaling network that governs essential cellular functions, including proliferation, growth, survival, metabolism, and angiogenesis.[1] Its dysregulation is a common feature in numerous human cancers, making it a prime target for therapeutic intervention.[1][2]

This compound, a steroid metabolite derived from fungi such as Penicillium funiculosum, is one of the first-identified and most potent inhibitors of PI3K.[2][3] It acts as a cell-permeable, non-specific, and irreversible covalent inhibitor of PI3K, making it an invaluable tool for elucidating the pathway's roles in various biological processes. Understanding its precise effects and experimental application is crucial for accurate interpretation of research findings.

Mechanism of Action: Covalent Inhibition of PI3K

This compound's inhibitory action is achieved through direct and irreversible binding to the catalytic subunit of PI3K. The molecule fits into the ATP binding pocket of the kinase. Its highly reactive C20 carbon on the furan ring is susceptible to nucleophilic attack by a conserved lysine residue (Lys-802 in the p110α subunit) within the active site. This interaction results in the formation of a stable, covalent adduct, thereby permanently inactivating the enzyme. Because this mechanism targets the highly conserved ATP-binding domain, this compound inhibits most PI3K isoforms (Class I, II, and III) with similar high potency.

Figure 1: this compound's covalent binding mechanism.

Quantitative Data on this compound's Inhibitory Activity

This compound is characterized by its high potency, with IC50 values typically in the low nanomolar range for PI3K. However, its effects on other kinases, particularly at higher concentrations, must be considered.

| Target Kinase | IC50 Value (in vitro) | Cell Type / Condition | Reference |

| PI3K (general) | ~5 nM | Cell-free assay | |

| PI3K (general) | 4.2 nM | Cell-free assay | |

| PI3Kγ | ~2 nM | Cell-free assay | |

| mTOR | Inhibited at 0.1 - 1 µM | Activated T lymphocytes | |

| DNA-PKcs | 16 nM | Cell-free assay | |

| ATM | 150 nM | Cell-free assay | |

| Polo-like Kinase 1 (PLK1) | 24 nM | Intact G2/M-arrested cells | |

| Polo-like Kinase 3 (PLK3) | 49 nM | Not specified | |

| Myosin Light Chain Kinase (MLCK) | ~0.2 µM (200 nM) | Not specified |

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound against Various Kinases.

| Cell Line | Assay Type | Effective Concentration | Observed Effect | Reference |

| Oral Cancer Cells | Viability Assay | IC50 = 3.6 µM | Anti-proliferative effects | |

| Human Neutrophils | PtdInsP3 Formation | IC50 = 5 nM | Inhibition of fMLP-stimulated PtdInsP3 formation | |

| Pancreatic Cancer Xenografts | p-Akt Levels (in vivo) | 0.7 mg/kg | ~50% decrease in phosphorylated PKB/Akt | |

| Osteoblast-like MG-63 | p-Akt, p-mTOR, p-p70s6k | 500 nM | Abrogation of stretch-induced phosphorylation | |

| U87-MG Glioblastoma | p-Akt Levels | 100 nM | Blunted AcSDKP-induced Akt phosphorylation | |

| SCID cells | Cell Survival | 50 µM | Survival decreased to 60% of control |

Table 2: Effective Concentrations of this compound in Cell-Based Assays.

Disruption of the PI3K/Akt/mTOR Signaling Cascade

By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockage has profound downstream consequences.

-

Inhibition of Akt Activation : The reduction in PIP3 levels prevents the recruitment of the serine/threonine kinase Akt (also known as Protein Kinase B, PKB) to the plasma membrane. This recruitment is a prerequisite for its activation via phosphorylation at two key sites, Threonine 308 (by PDK1) and Serine 473 (by mTORC2). This compound treatment leads to a rapid, dose-dependent decrease in the levels of phosphorylated Akt (p-Akt).

-

Inhibition of mTOR Signaling : Akt is a primary activator of the mTOR complex 1 (mTORC1). By inhibiting Akt, this compound indirectly suppresses mTORC1 activity. Furthermore, due to the structural similarity in their kinase domains, this compound can also directly inhibit mTOR's catalytic activity, albeit at higher concentrations than those required for PI3K inhibition.

-

Downstream mTOR Effectors : The inhibition of mTORC1 prevents the phosphorylation of its key downstream targets, namely p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This leads to a global reduction in protein synthesis and cell growth. Studies have shown that this compound treatment effectively decreases the phosphorylation of Akt, mTOR, p70S6K, and 4E-BP1.

Figure 2: this compound's inhibition points in the PI3K/Akt/mTOR pathway.

Experimental Protocols

Accurate assessment of this compound's effects requires robust experimental design. Due to its short half-life of approximately 10 minutes in tissue culture, experimental time points must be chosen carefully.

Western Blot Analysis of Protein Phosphorylation

This protocol is used to detect changes in the phosphorylation state of key pathway proteins following this compound treatment.

-

Cell Culture and Treatment : Plate cells to achieve 70-80% confluency. Pre-treat cells with this compound (e.g., 100 nM - 1 µM) or vehicle control (DMSO) for a short duration (e.g., 30-60 minutes) before stimulation with a growth factor (e.g., EGF, IGF-1) or harvesting.

-

Cell Lysis : Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse cells on ice using Radioimmunoprecipitation Assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer : Resolve 30-50 µg of protein per lane on an 8-12% polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting :

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Akt Ser473) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing : To ensure observed changes are not due to altered protein levels, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total Akt).

In Vitro PI3K Kinase Assay

This assay directly measures the enzymatic activity of PI3K and its inhibition by this compound.

-

Immunoprecipitation of PI3K : Lyse cells and immunoprecipitate PI3K from the lysates using a specific antibody (e.g., anti-p85) and protein A/G-agarose beads.

-

Washing : Wash the immunoprecipitates extensively, first with lysis buffer and then with kinase assay buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2).

-

Kinase Reaction :

-

Resuspend the beads in kinase assay buffer.

-

Add the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).

-

Add this compound at various concentrations to determine the IC50.

-

Initiate the reaction by adding ATP (often radiolabeled [γ-32P]ATP).

-

Incubate at 30°C for 20-30 minutes.

-

-

Lipid Extraction and Analysis : Stop the reaction and extract the lipids. Separate the reaction products using thin-layer chromatography (TLC).

-

Detection : Visualize the radiolabeled PIP3 product by autoradiography and quantify using densitometry. Alternatively, non-radioactive assays like ADP-Glo™ can be used, which measure ADP formation as an indicator of kinase activity.

Figure 3: Standard experimental workflow for Western Blot analysis.

Conclusion

This compound remains a cornerstone tool for studying the PI3K/Akt/mTOR pathway. Its high potency and irreversible, covalent mechanism of action provide a decisive method for inhibiting PI3K activity. Researchers using this compound must remain cognizant of its short half-life in culture and its off-target effects—particularly on mTOR and other PI3K-related kinases—at higher concentrations. By employing the robust quantitative data and detailed protocols outlined in this guide, scientists can effectively leverage this compound to further unravel the complexities of cellular signaling and advance the development of targeted therapies.

References

A Technical Guide to the Cellular Impact of Wortmannin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wortmannin is a steroid metabolite originally isolated from the fungi Penicillium funiculosum and Talaromyces wortmannii.[1][2] It is widely recognized and utilized in cell biology research as a potent, selective, and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[3][4] The PI3K signaling pathway is a critical regulator of a vast array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in numerous human diseases, particularly cancer, making its components prime targets for therapeutic intervention. This guide provides an in-depth overview of this compound's mechanism of action, its effects on core cellular processes, and standard methodologies for its study.

Mechanism of Action

This compound exerts its inhibitory effect by covalently binding to the catalytic subunit of PI3K, thereby irreversibly blocking its kinase activity. This action prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the crucial second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels impedes the recruitment and activation of downstream proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

While highly potent against Class I, II, and III PI3Ks with an in vitro IC50 of approximately 3-5 nM, it's important to note that at higher concentrations, this compound can exhibit off-target effects and inhibit other PI3K-related enzymes such as mTOR, DNA-dependent protein kinase (DNA-PKcs), and ataxia telangiectasia mutated (ATM).

Core Signaling Pathway Affected: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is the principal signaling cascade disrupted by this compound. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the activation of Akt. Activated Akt then phosphorylates a multitude of downstream substrates, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth while inhibiting autophagy.

Affected Cellular Processes

Inhibition of the PI3K/Akt pathway by this compound triggers a cascade of effects on various fundamental cellular processes.

Cell Proliferation and Apoptosis

The PI3K/Akt pathway is a major driver of cell survival and proliferation. By inhibiting Akt activation, this compound prevents the phosphorylation and inhibition of pro-apoptotic proteins and promotes cell cycle arrest. Studies have consistently shown that this compound treatment inhibits the proliferation of various cancer cell lines, such as MCF-7 breast cancer and colorectal cancer cells, in a dose- and time-dependent manner. This inhibition is often accompanied by an induction of apoptosis, or programmed cell death, characterized by an increase in cells in the sub-G1 phase of the cell cycle.

Autophagy

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates. The PI3K/Akt/mTORC1 pathway is a key negative regulator of autophagy. Consequently, by inhibiting this pathway, this compound can block the formation of autophagosomes, a key step in the autophagic process. This makes this compound a widely used tool for studying the role of autophagy in both normal physiology and disease states.

Glucose Metabolism

The PI3K pathway is central to insulin-stimulated glucose uptake. This compound has been shown to inhibit insulin-stimulated glucose transport by preventing the translocation of the glucose transporter GLUT4 to the plasma membrane in adipocytes and skeletal muscle. Studies in rat adipocytes demonstrated that this compound inhibited insulin-stimulated glucose transport with an IC50 of approximately 9 nM. At a concentration of 1 µM, it can cause total inhibition of insulin-stimulated glucose uptake.

DNA Repair and Genomic Stability

At higher concentrations (in the micromolar range), this compound is known to inhibit members of the PI3K-related kinase (PIKK) family, including DNA-PK and ATM. These kinases are crucial for sensing and signaling DNA double-strand breaks (DSBs). By inhibiting these repair pathways, this compound can lead to an accumulation of DNA damage and sensitize cancer cells to radiation therapy.

Quantitative Data Summary

The inhibitory potency of this compound varies across different cell lines and against different kinase targets.

| Target / Cell Line | Parameter | Value | Reference |

| PI3K (cell-free) | IC50 | ~3-5 nM | |

| DNA-PK (cell-free) | IC50 | 16 nM | |

| ATM (cell-free) | IC50 | 150 nM | |

| ATR (cell-free) | IC50 | 1.8 µM | |

| Polo-like Kinase 1 (PLK1) | IC50 | 24 nM | |

| Insulin-stimulated glucose transport (3T3-L1 adipocytes) | IC50 | 9 nM | |

| MCF-7 (Breast Cancer) | Proliferation Inhibition | Significant at 6.25-50 nM | |

| Colorectal Cancer Cells | Apoptosis Induction | Significant with 5-FU |

Table 1: Summary of reported IC50 values and effective concentrations for this compound.

Key Experimental Protocols & Workflows

Studying the effects of this compound typically involves assessing the phosphorylation status of key pathway proteins and measuring downstream cellular responses.

Experimental Workflow: Assessing this compound Activity

A typical workflow involves cell treatment followed by protein analysis and a functional cell-based assay.

References

Wortmannin: A Technical Guide to its Discovery and Enduring Impact in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wortmannin, a fungal metabolite first isolated in 1957, has become an indispensable tool in cell biology and a foundational molecule in the development of targeted cancer therapies.[1] Initially characterized for its anti-inflammatory properties, its subsequent identification as a potent, irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks) revolutionized the study of this critical signaling pathway. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its mechanism of action, inhibitory concentrations against key targets, and the seminal experimental protocols that defined its role in cellular signaling.

Discovery and Initial Characterization

This compound is a steroid metabolite originally isolated from the fungus Penicillium this compound.[1] For several decades after its discovery, its biological activities were explored in various contexts, including as an anti-inflammatory agent. However, its profound impact on cell biology began with the elucidation of its specific molecular target in the early 1990s.

Seminal studies by Nakanishi et al. (1992) initially identified this compound as an inhibitor of myosin light chain kinase (MLCK).[2] Subsequent groundbreaking work by Arcaro and Wymann in 1993, and Powis et al. in 1994, definitively characterized this compound as a potent and irreversible inhibitor of phosphoinositide 3-kinase (PI3K).[3] These studies demonstrated that this compound inhibits PI3K at nanomolar concentrations, a potency significantly greater than its effect on MLCK.

Mechanism of Action

This compound exerts its inhibitory effect through the covalent modification of a conserved lysine residue within the ATP-binding site of the PI3K catalytic subunit. This irreversible binding prevents the kinase from phosphorylating its lipid substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), to produce the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). The disruption of PIP3 production effectively blocks the activation of downstream signaling components, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

Quantitative Inhibitory Profile

This compound exhibits potent, low-nanomolar inhibition of Class I PI3K isoforms. However, it is considered a non-specific PI3K inhibitor due to its activity against other members of the PI3K-like kinase (PIKK) family at higher concentrations. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against various PI3K isoforms and other key off-target kinases.

| Target | IC50 (nM) | Notes |

| PI3K Isoforms | ||

| PI3Kα (p110α) | ~3-5 | Potent inhibition of the p110α catalytic subunit. |

| PI3Kβ (p110β) | ~3-5 | Similar high potency against the p110β subunit. |

| PI3Kγ (p110γ) | ~3-5 | Strong inhibition of the p110γ subunit. |

| PI3Kδ (p110δ) | ~3-5 | High potency against the p110δ subunit. |

| Off-Target Kinases | ||

| DNA-PKcs | 16 | A member of the PIKK family. |

| ATM | 150 | Ataxia telangiectasia mutated, a PIKK family member. |

| ATR | 1800 | ATM and Rad3-related, a PIKK family member. |

| mTOR | ~20-50 | Mechanistic target of rapamycin. |

| MLCK | 170 | Myosin light chain kinase. |

| PLK1 | 24 | Polo-like kinase 1. |

Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms and Off-Target Kinases.

Key Experimental Protocols

The identification of this compound as a PI3K inhibitor was enabled by the development of robust in vitro and cellular assays. The following are detailed methodologies for key experiments that were instrumental in characterizing its function.

In Vitro PI3K Activity Assay

This protocol describes a method to measure the enzymatic activity of immunoprecipitated PI3K in the presence of this compound.

Materials:

-

Cell lysate containing the PI3K enzyme

-

Anti-p85 PI3K antibody

-

Protein A-Sepharose beads

-

Kinase assay buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl2, 0.5 mM EGTA)

-

Phosphatidylinositol 4,5-bisphosphate (PIP2) substrate

-

[γ-³²P]ATP

-

This compound (or other inhibitors)

-

Stop solution (1 M HCl)

-

Chloroform:Methanol (1:1)

-

Thin Layer Chromatography (TLC) plate

-

Phosphorimager

Procedure:

-

Immunoprecipitation of PI3K:

-

Incubate cell lysate with anti-p85 PI3K antibody for 2 hours at 4°C.

-

Add Protein A-Sepharose beads and incubate for another 1 hour at 4°C to capture the antibody-PI3K complex.

-

Wash the beads three times with lysis buffer and once with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase assay buffer.

-

Add varying concentrations of this compound and incubate for 10 minutes at room temperature.

-

Add PIP2 substrate to the bead suspension.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate for 15-30 minutes at 30°C with gentle agitation.

-

-

Lipid Extraction and Analysis:

-

Stop the reaction by adding the stop solution.

-

Extract the lipids by adding Chloroform:Methanol (1:1) and vortexing.

-

Centrifuge to separate the phases and collect the lower organic phase containing the radiolabeled lipids.

-

Spot the extracted lipids onto a TLC plate and develop the chromatogram.

-

Dry the TLC plate and expose it to a phosphorimager screen to visualize and quantify the radiolabeled PIP3 product.

-

-

Data Analysis:

-

Quantify the intensity of the PIP3 spots.

-

Calculate the percentage of PI3K activity relative to the untreated control for each this compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Cellular Assay: Western Blot Analysis of Akt Phosphorylation

This protocol details a common method to assess the in-cell activity of this compound by measuring the phosphorylation of the downstream PI3K effector, Akt.

Materials:

-

Cultured cells (e.g., MCF-7, HeLa)

-

Cell culture medium and supplements

-

Growth factor (e.g., insulin, EGF)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells for 4-16 hours.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 nM insulin for 15 minutes) to activate the PI3K pathway.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Western Blotting:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an anti-total Akt antibody to control for protein loading.

-

Quantify the band intensities for phospho-Akt and total Akt.

-

Normalize the phospho-Akt signal to the total Akt signal.

-

Compare the levels of Akt phosphorylation in this compound-treated cells to the stimulated, untreated control.

-

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the PI3K/Akt signaling pathway and a typical experimental workflow for assessing this compound's inhibitory activity.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Caption: Workflow for Western blot analysis of Akt phosphorylation after this compound treatment.

Conclusion

The discovery of this compound as a potent PI3K inhibitor was a watershed moment in cell biology, providing researchers with a powerful chemical tool to dissect the intricate workings of this fundamental signaling pathway. While its off-target effects and in vivo instability have limited its direct clinical applications, this compound remains a cornerstone of basic research. Furthermore, the insights gained from studying this compound have been instrumental in guiding the development of more specific and clinically viable PI3K inhibitors that are now integral to the landscape of targeted cancer therapy. This guide serves as a comprehensive resource for understanding the historical context and practical application of this remarkable molecule.

References

Wortmannin: A Dual Modulator of Autophagy and Apoptosis in Cellular Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Wortmannin, a steroid metabolite derived from the fungi Penicillium funiculosum and Talaromyces wortmannii, has established itself as a critical tool in cell biology research.[1] Its primary mechanism of action is the potent and irreversible inhibition of phosphoinositide 3-kinases (PI3Ks), a family of enzymes pivotal in regulating a multitude of cellular processes.[1][2] This comprehensive guide delves into the core of this compound's utility, specifically focusing on its profound and often interconnected roles in the modulation of autophagy and apoptosis. Through a detailed examination of its molecular interactions, experimental applications, and the signaling pathways it influences, this document serves as a technical resource for professionals leveraging this compound in their research and development endeavors.

Core Mechanism of Action: PI3K Inhibition and Beyond

This compound exerts its biological effects primarily by covalently binding to the p110 catalytic subunit of PI3K, leading to irreversible inhibition.[1][3] This action blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

While its affinity for PI3K is in the low nanomolar range, it's crucial for researchers to recognize that this compound is not entirely specific. At higher concentrations, it can inhibit other members of the PI3K-related kinase (PIKK) family, including the mammalian target of rapamycin (mTOR), DNA-dependent protein kinase (DNA-PK), and ataxia-telangiectasia mutated (ATM), as well as other unrelated kinases such as polo-like kinases (PLKs). This broader activity profile necessitates careful dose-selection and data interpretation in experimental settings.

Quantitative Data: Inhibitory Concentrations of this compound

For precise experimental design, understanding the effective concentrations of this compound against its various targets is paramount. The following table summarizes key quantitative data from in vitro and cell-based assays.

| Target Enzyme | IC50 (in vitro) | Cell-Based Assay Concentration & Effect | Cell Line(s) |

| Phosphoinositide 3-Kinase (PI3K) | ~3-5 nM | 5 nM (inhibition of fMLP-stimulated PtdInsP3 formation) | Human neutrophils |

| DNA-PK | 16 nM | High concentrations (≥ 1 µM) for enhanced apoptosis with X-rays | MOLT-4 cells |

| ATM | 150 nM | High concentrations (≥ 1 µM) for enhanced apoptosis with X-rays | MOLT-4 cells |

| ATR | 1.8 µM | - | - |

| mTOR | - | Inhibited at concentrations used for PI3K inhibition | - |

| Polo-like Kinase 1 (PLK1) | 5.8 nM | 24 nM (in intact G2/M-arrested cells) | - |

| Polo-like Kinase 3 (PLK3) | 48 nM | - | - |

| Myosin Light Chain Kinase (MLCK) | High concentrations (100x > PI3K) | - | - |

| Process Inhibition | Effective Concentration | Effect | Cell Line(s) |

| Autophagy (Proteolysis) | IC50 of 30 nM | Inhibition of autophagic sequestration | Isolated rat hepatocytes |

| Cell Proliferation | 6.25-50 nM (dose-dependent) | Significant inhibition after 24, 48, and 72 hours | MCF-7 breast cancer cells |

| Apoptosis Induction | 6.25-50 nM (dose-dependent) | Significant increase after 24 hours | MCF-7 breast cancer cells |

This compound's Role in Modulating Autophagy

Autophagy is a catabolic process involving the sequestration of cytoplasmic components within double-membraned vesicles, termed autophagosomes, and their subsequent degradation upon fusion with lysosomes. This cellular recycling pathway is essential for maintaining cellular homeostasis. This compound is a widely utilized inhibitor of autophagy.

Inhibition of Autophagosome Formation

This compound's inhibitory effect on autophagy stems from its blockade of the class III PI3K, Vps34. Vps34 is a crucial component of a protein complex that initiates the formation of the phagophore, the precursor to the autophagosome. By inhibiting Vps34, this compound prevents the generation of phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, a critical step for the recruitment of other essential autophagy-related (Atg) proteins. This ultimately halts the formation of autophagosomes at an early stage.

The following diagram illustrates the PI3K/Akt/mTOR pathway and the points of inhibition by this compound that lead to the suppression of autophagy.

Caption: this compound inhibits both Class I and Class III PI3K, disrupting autophagy.

This compound's Role in Inducing Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process crucial for development and tissue homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. This compound has been shown to induce apoptosis in various cancer cell lines.

Suppression of Pro-Survival Signaling

The induction of apoptosis by this compound is primarily a consequence of its inhibition of the PI3K/Akt signaling pathway. Akt is a central node in cell survival signaling, and its activation leads to the phosphorylation and inactivation of several pro-apoptotic proteins, including Bad and caspase-9. Furthermore, Akt can promote the activity of anti-apoptotic proteins and transcription factors like NF-κB, which upregulate the expression of survival genes.

By inhibiting PI3K and subsequently preventing the activation of Akt, this compound unleashes the pro-apoptotic machinery. This leads to:

-

Activation of Caspases: this compound treatment has been shown to enhance the activation of executioner caspases like caspase-3. The inhibition of PI3K can lead to the processing of pro-caspase-3 into its active form. Studies have also implicated the activation of both intrinsic (caspase-9) and extrinsic (caspase-8) pathways.

-

Modulation of Bcl-2 Family Proteins: The PI3K/Akt pathway influences the balance between pro- and anti-apoptotic members of the Bcl-2 family. Inhibition of this pathway can lead to a shift in this balance, favoring apoptosis.

-

Downregulation of NF-κB: this compound has been observed to reduce the expression of NF-κB, a key transcription factor for cell survival.

The following diagram outlines the signaling cascade leading to apoptosis upon this compound treatment.

References

An In-depth Technical Guide to the Covalent Binding of Wortmannin to PI3K

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism, kinetics, and experimental validation of the covalent interaction between the natural product Wortmannin and phosphoinositide 3-kinases (PI3Ks).

Introduction: PI3K and the Significance of this compound

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a central role in intracellular signaling.[1][2] By phosphorylating the 3'-hydroxyl group of phosphoinositides, they generate second messengers that regulate fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3][4] The PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling cascades in human cancer, making it a prime target for therapeutic intervention.

This compound, a steroid metabolite originally isolated from the fungus Penicillium funiculosum, was one of the first identified potent inhibitors of PI3K. It acts as a non-specific, covalent, and irreversible inhibitor of PI3K, exhibiting high potency with an in vitro IC50 in the low nanomolar range. Its irreversible nature and high affinity have made it an invaluable tool for elucidating the physiological roles of PI3K. However, its lack of specificity and in vivo toxicity have precluded its development as a clinical drug. Understanding its unique covalent binding mechanism provides critical insights for the design of next-generation, targeted PI3K inhibitors.

The Covalent Binding Mechanism

The irreversible inhibition of PI3K by this compound is a result of a specific chemical reaction within the ATP-binding pocket of the kinase.

The Chemistry of Inhibition: The key to this compound's reactivity is its furan ring system, which contains a highly electrophilic carbon at position C20. Within the catalytic site of the PI3K p110α subunit, the ε-amino group of a conserved lysine residue, Lys-802 , acts as a nucleophile.

The mechanism proceeds as follows:

-

Nucleophilic Attack: The Lys-802 residue attacks the electrophilic C20 of this compound's furan ring.

-

Ring Opening: This attack leads to the opening of the furan ring.

-

Covalent Adduct Formation: A stable enamine linkage is formed, creating a covalent adduct between the enzyme and the inhibitor.

This covalent modification of Lys-802, a residue critical for the phosphotransfer reaction, permanently inactivates the enzyme. Site-directed mutagenesis studies have confirmed that replacing Lys-802 with arginine (a conservative substitution that preserves the positive charge but alters nucleophilicity) abolishes this compound binding and renders the kinase catalytically inactive.

Quantitative Data on this compound Inhibition

This compound is a pan-PI3K inhibitor, displaying similar potency against Class I, II, and III PI3K enzymes in vitro. However, at higher concentrations, it can also inhibit other PI3K-related kinases such as mTOR, DNA-PKcs, and ATM.

Table 1: Inhibitory Potency (IC50) of this compound Against Various Kinases

| Target Kinase | IC50 Value | Notes |

| PI3K (general) | ~3-5 nM | Potent, irreversible inhibition. |

| DNA-PKcs | 16 nM | A PI3K-related kinase. |

| ATM | 150 nM | A PI3K-related kinase. |

| Polo-like kinase 1 (PLK1) | 5.8 - 24 nM | An off-target kinase. |

| Polo-like kinase 3 (PLK3) | 48 nM | An off-target kinase. |

| Myosin light chain kinase (MLCK) | High Conc. | Inhibition observed at concentrations 100x higher than for PI3K. |